molecular formula C16H14N2O4 B12302220 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B12302220
M. Wt: 298.29 g/mol
InChI Key: NPARUZBLDNQKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a methoxybenzyl group and a carboxylic acid functional group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.

    Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to add the carboxylic acid functional group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are used for nucleophilic substitution, while electrophilic substitution may involve reagents like acyl chlorides and Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid has numerous scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of functional materials, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, leading to inhibition or activation of biological processes. The methoxybenzyl group and carboxylic acid functional group further modulate its activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid: A closely related compound with similar structural features.

    4-methoxybenzyl derivatives: Compounds with the methoxybenzyl group, known for their unique chemical properties.

Uniqueness

1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxybenzyl group enhances its lipophilicity, while the carboxylic acid group increases its solubility in aqueous environments, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2-oxo-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C16H14N2O4/c1-22-12-5-2-10(3-6-12)9-18-14-7-4-11(15(19)20)8-13(14)17-16(18)21/h2-8H,9H2,1H3,(H,17,21)(H,19,20)

InChI Key

NPARUZBLDNQKRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.